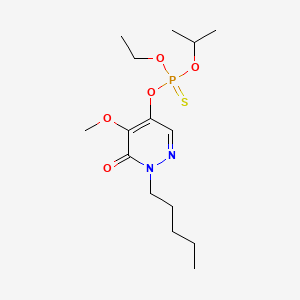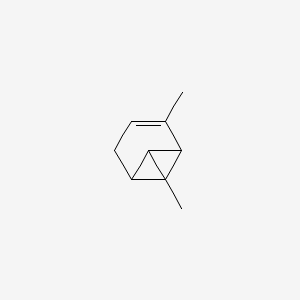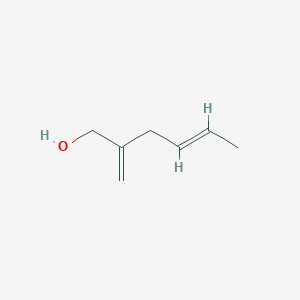
4-Hexen-1-ol, 2-methylene-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylene-4-hexene-1-ol is an organic compound characterized by the presence of both an alcohol group and a double bond within its molecular structure. This compound falls under the category of unsaturated alcohols, which are known for their reactivity due to the presence of the double bond. The molecular formula for 2-Methylene-4-hexene-1-ol is C7H12O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-4-hexene-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 2-Methylene-4-hexene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 2-Methylene-4-hexene, resulting in the formation of an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 2-Methylene-4-hexene-1-ol.
Industrial Production Methods: Industrial production of 2-Methylene-4-hexene-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylene-4-hexene-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Methylene-4-hexenal or 2-Methylene-4-hexenoic acid.
Reduction: Formation of 2-Methylhexanol.
Substitution: Formation of 2-Methylene-4-hexenyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Methylene-4-hexene-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylene-4-hexene-1-ol involves its reactivity due to the presence of the double bond and the hydroxyl group. The double bond can participate in various addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and potential biological applications.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-2-butene-1-ol: Similar in structure but with a shorter carbon chain.
2-Methylene-3-pentene-1-ol: Similar in structure but with a different position of the double bond.
2-Methyl-4-pentene-1-ol: Similar in structure but with a different substitution pattern.
Uniqueness: 2-Methylene-4-hexene-1-ol is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its analogs. The position of the double bond and the hydroxyl group allows for unique chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
70337-84-7 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(E)-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3-4,8H,2,5-6H2,1H3/b4-3+ |
InChI-Schlüssel |
GLAXQQQZSHDDJM-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/CC(=C)CO |
Kanonische SMILES |
CC=CCC(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


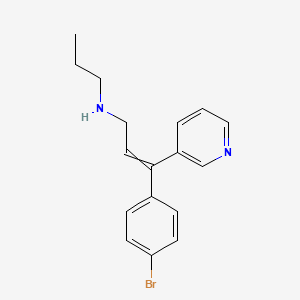
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

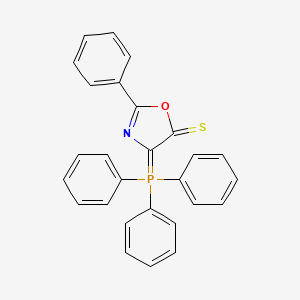
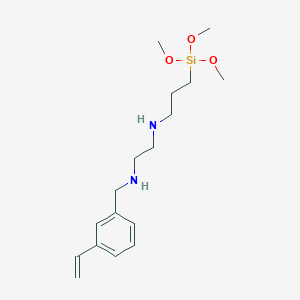
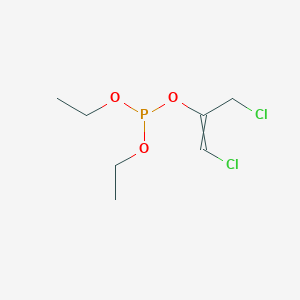
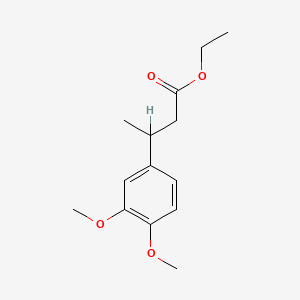
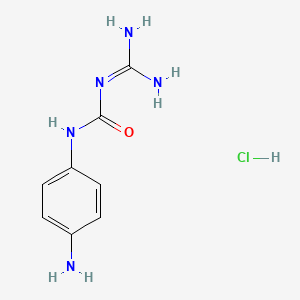
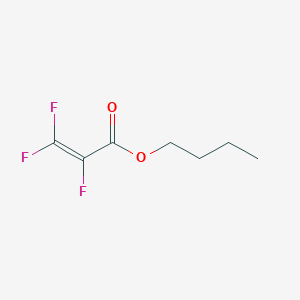
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
